
4-(Boc-amino)pyridine
Overview
Description
Preparation Methods
The synthesis of 4-(Boc-amino)pyridine typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
4-(Boc-amino)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, often using reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the pyridine ring acts as a nucleophile in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include acids for deprotection, oxidizing agents like KMnO4, reducing agents like NaBH4, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyridines and pyridine derivatives.
Scientific Research Applications
Synthesis Techniques
The synthesis of 4-(Boc-amino)pyridine typically involves the reaction of pyridine derivatives with di-tert-butyl dicarbonate (BocO) under basic conditions. The Boc group serves as a protective group for the amino functionality, facilitating further reactions without interference from the amine.
N-Alkylation Reactions
One notable application of this compound is its use in N-alkylation reactions. Research demonstrates that this compound can undergo efficient electrochemical N-alkylation using electrogenerated acetonitrile anions, yielding high product yields without by-products under mild conditions . This method is particularly advantageous for synthesizing biologically active compounds.
Antifungal and Antiprotozoal Activities
Compounds derived from this compound have been evaluated for their biological activities. For instance, dialkylated derivatives exhibited antifungal activity against Cryptococcus neoformans and antiprotozoal effects against Leishmania infantum and Plasmodium falciparum . This positions this compound as a potential precursor for developing new therapeutic agents.
Computational Studies
Recent studies employing density functional theory (DFT) have investigated the electronic structure and spectroscopic properties of this compound. These computational analyses provide insights into its reactivity and potential interactions with biological targets . Such modeling is crucial for understanding how structural modifications can enhance pharmacological profiles.
Case Studies
Mechanism of Action
The mechanism of action of 4-(Boc-amino)pyridine involves the protection of the amino group with a Boc group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing the free amine to participate in subsequent reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis, ensuring the selective modification of specific functional groups .
Comparison with Similar Compounds
4-(Boc-amino)pyridine can be compared with other Boc-protected amines, such as 4-(Boc-amino)piperidine and 3-amino-4-(Boc-amino)pyridine. These compounds share similar protective groups but differ in their core structures and reactivity. For example:
4-(Boc-amino)piperidine: This compound has a piperidine ring instead of a pyridine ring, which affects its reactivity and applications.
3-amino-4-(Boc-amino)pyridine: This compound has an additional amino group, which can participate in further chemical reactions, making it useful in the synthesis of more complex molecules.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Biological Activity
4-(Boc-amino)pyridine, a derivative of 4-aminopyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications, particularly in antifungal and antiparasitic treatments.
Synthesis of this compound
The synthesis of this compound typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This modification enhances the compound's stability during subsequent reactions. The process often employs electrogenerated acetonitrile anion for efficient N-alkylation under mild conditions, yielding high product purity and yield without by-products .
Antifungal and Antiprotozoal Properties
Recent studies have highlighted the antifungal and antiprotozoal activities of compounds derived from this compound. For instance:
- Antifungal Activity : Dialkylated derivatives have shown promising antifungal effects against Cryptococcus neoformans and other Candida species. Specific compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.4 μg/mL against C. neoformans, indicating potent activity .
- Antiprotozoal Activity : Some derivatives also exhibited activity against protozoan parasites such as Leishmania infantum and Plasmodium falciparum, suggesting their potential as lead compounds in developing new antiparasitic drugs .
Neuroprotective Potential
In the context of neurodegenerative diseases like Alzheimer's disease (AD) and multiple sclerosis (MS), 4-aminopyridine is known for its ability to enhance synaptic transmission by blocking potassium channels. However, its high toxicity limits clinical use. Research has focused on synthesizing peptide derivatives of 4-aminopyridine that retain neuroprotective effects while exhibiting significantly reduced toxicity—up to 150 times lower compared to the parent compound . These derivatives were evaluated for cytotoxicity using various tumor cell lines, showing negligible growth-inhibitory effects, which is promising for therapeutic applications .
Data Summary
The following table summarizes key biological activities and findings related to this compound derivatives:
Compound | Activity | Target Organism | MIC (μg/mL) | Notes |
---|---|---|---|---|
Nonsymmetrical 3ac | Antifungal | C. neoformans | 0.4 | High potency against fungal strains |
Nonsymmetrical 3ae | Antifungal | C. albicans | 32 | Moderate activity; potential for further development |
Dialkylated 3ff | Antiprotozoal | Leishmania infantum | Not specified | Promising lead compound for antiparasitic drugs |
Peptide Derivative | Neuroprotective | Human tumor cell lines | Negligible | Reduced toxicity compared to standard 4-aminopyridine |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(Boc-amino)pyridine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in the synthesis of chiral fluoroquinophenoxazine derivatives, (S)-3-(Boc-amino)pyrrolidine reacts with pyridine derivatives under nucleophilic substitution conditions (20-hour reaction time, pyridine solvent, 86% yield) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., pyridine) enhance nucleophilicity.
- Temperature : Room temperature avoids Boc-group decomposition.
- Purification : Column chromatography or recrystallization ensures purity. Contaminants like unreacted starting materials can reduce coordination efficiency in downstream applications .
Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?
Characterization involves:
- Infrared (IR) spectroscopy : The Boc group’s carbonyl (C=O) stretch appears at ~1680–1700 cm⁻¹, while the pyridine ring’s C=N vibrations occur at ~1600 cm⁻¹ .
- NMR : The Boc tert-butyl protons resonate as a singlet at ~1.3–1.5 ppm (¹H), and pyridine protons show distinct splitting patterns (e.g., δ 8.5–7.5 ppm for aromatic protons) .
- X-ray crystallography : Used to confirm molecular geometry, such as the dihedral angle between the Boc group and pyridine ring, which affects steric hindrance in coordination complexes .
Advanced Research Questions
Q. How can contradictions in structural data for this compound-containing coordination polymers be resolved?
Discrepancies in crystal structures (e.g., unit-cell parameters or hydrogen-bonding networks) arise from solvent inclusion or dynamic bond rearrangements. For example:
- Ni(NCS)₂[this compound]₂·CH₃CN exhibits strong N–H⋯O hydrogen bonds (H⋯O = 1.61 Å) stabilizing its layered structure. In contrast, solvent-free analogs lack these interactions, leading to instability .
- Resolution strategies :
Q. What computational methods predict the electronic properties of this compound, and how do they guide experimental design?
Density Functional Theory (DFT) studies reveal:
- The Boc group reduces electron density on the pyridine ring, lowering nucleophilicity at the amino group.
- Nonlinear optic (NLO) properties: The compound’s hyperpolarizability (β) is influenced by substituent orientation, suggesting applications in optoelectronics .
- Methodological steps :
Q. How does the Boc protecting group influence the coordination behavior of this compound in transition-metal complexes?
The Boc group:
- Steric effects : Its bulkiness limits axial coordination in octahedral Ni(II) complexes, favoring equatorial binding of pyridine and thiocyanate ligands .
- Electronic effects : The electron-withdrawing nature of the Boc carbonyl weakens metal–ligand bond strength, as seen in reduced stability of solvent-free coordination polymers compared to hydrogen-bonded analogs .
Q. What strategies optimize the incorporation of this compound into macrocyclic peptides for antibacterial studies?
Key approaches include:
- Ring-closing metathesis : Use Grubbs catalysts to cyclize linear peptides containing this compound moieties.
- pH control : Deprotonate the amino group (pH > 9) to enhance nucleophilic reactivity during coupling .
- Post-functionalization : Remove the Boc group post-cyclization (e.g., HCl treatment) to expose free amines for further derivatization .
Properties
IUPAC Name |
tert-butyl N-pyridin-4-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZYCRFOGWMEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433755 | |
Record name | 4-(Boc-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98400-69-2 | |
Record name | 4-(Boc-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Boc-amino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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